2-[3-Bromo-5-(tert-butyl)phenyl]pyridine CAS number
2-[3-Bromo-5-(tert-butyl)phenyl]pyridine CAS number
An In-Depth Technical Guide to 2-[3-Bromo-5-(tert-butyl)phenyl]pyridine
Abstract
This technical guide provides a comprehensive overview of 2-[3-Bromo-5-(tert-butyl)phenyl]pyridine, a key heterocyclic building block in modern medicinal chemistry. The document details its chemical identity, physicochemical properties, a robust synthetic methodology via palladium-catalyzed cross-coupling, and its applications in drug discovery programs. Furthermore, it outlines standard analytical protocols for structural elucidation and purity assessment, alongside essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this versatile compound.
Introduction and Chemical Identity
Substituted biaryl pyridines are privileged structures in pharmaceutical science, appearing in a significant number of FDA-approved drugs.[1][2] The pyridine ring acts as a versatile scaffold, often serving as a hydrogen bond acceptor and influencing the molecule's overall solubility and metabolic stability.[3] 2-[3-Bromo-5-(tert-butyl)phenyl]pyridine is a strategically designed intermediate that combines a pyridine core with a functionalized phenyl ring. The presence of a bromine atom provides a reactive handle for further elaboration, typically through metal-catalyzed cross-coupling reactions, while the tert-butyl group can enhance metabolic stability and modulate binding interactions with biological targets.[4]
CAS Number: 1802081-19-1[5]
This compound is a valuable building block for creating extensive libraries of novel chemical entities aimed at various therapeutic targets. Its structure allows for systematic modification, a critical aspect of the hit-to-lead and lead optimization phases of drug discovery.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical properties is essential for its effective use in synthesis and formulation. The key properties of 2-[3-Bromo-5-(tert-butyl)phenyl]pyridine are summarized below.
| Property | Value | Source |
| CAS Number | 1802081-19-1 | BLDpharm[5] |
| Molecular Formula | C₁₅H₁₆BrN | Derived |
| Molecular Weight | 290.20 g/mol | Derived |
| IUPAC Name | 2-(3-Bromo-5-tert-butylphenyl)pyridine | Derived |
| Appearance | Typically an off-white to yellow solid or oil | General Knowledge |
| Purity | ≥95-97% (commercially available) | Fluorochem[6] |
| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol | General Knowledge |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[7][8] | Fisher Scientific, Sigma-Aldrich[7][8] |
Synthesis and Mechanistic Rationale
The most efficient and widely adopted method for constructing the C-C bond between the pyridine and phenyl rings in this class of compounds is the Suzuki-Miyaura cross-coupling reaction.[9][10] This palladium-catalyzed reaction offers high tolerance for various functional groups, generally good yields, and readily available starting materials.
General Synthetic Workflow
The synthesis involves the coupling of a pyridine boronic acid (or boronic ester) with a brominated aromatic partner. In this case, 1-bromo-3-(tert-butyl)-5-iodobenzene would be coupled with 2-pyridylboronic acid.
Caption: Generalized Stille coupling workflow for synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
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Inert Atmosphere: To a flame-dried round-bottom flask, add 2-pyridylboronic acid (1.1 equivalents), 1-bromo-3-(tert-butyl)-5-iodobenzene (1.0 equivalent), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents).[9]
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Catalyst Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents).
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Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[9]
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Reaction: Heat the mixture to reflux (typically 90-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure 2-[3-Bromo-5-(tert-butyl)phenyl]pyridine.
Causality Behind Experimental Choices
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Palladium Catalyst: The palladium catalyst is central to the reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the new carbon-carbon bond.
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Base: The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.
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Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents its degradation and ensures catalytic activity throughout the reaction.
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Solvent System: A mixture of an organic solvent (like dioxane) and water is often used to dissolve both the organic-soluble reactants and the inorganic base, creating a homogeneous reaction environment.[9]
Applications in Drug Discovery
The title compound is not an active pharmaceutical ingredient (API) itself but serves as a critical intermediate. Its structure is a scaffold that can be elaborated into more complex molecules with potential therapeutic activity.
The general workflow for utilizing such a building block in a drug discovery campaign is illustrated below.
Sources
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- 3. sarchemlabs.com [sarchemlabs.com]
- 4. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1802081-19-1|2-(3-Bromo-5-(tert-butyl)phenyl)pyridine|BLD Pharm [bldpharm.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
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